
N-Allyloxycarbonyl-4-fluoro-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyloxycarbonyl-4-fluoro-D-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of an allyloxycarbonyl group attached to the nitrogen atom and a fluorine atom substituted on the phenyl ring of the phenylalanine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyloxycarbonyl-4-fluoro-D-phenylalanine typically involves the protection of the amino group of 4-fluoro-D-phenylalanine with an allyloxycarbonyl group. This can be achieved using allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Allyloxycarbonyl-4-fluoro-D-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The allyloxycarbonyl group can be removed using palladium-catalyzed hydrogenation or other deprotection methods.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Palladium on carbon (Pd/C) is often used as a catalyst in the presence of hydrogen gas for the removal of the allyloxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while deprotection reactions yield the free amino acid .
Scientific Research Applications
N-Allyloxycarbonyl-4-fluoro-D-phenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly those that require fluorinated amino acids for enhanced stability or biological activity.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the role of fluorinated amino acids in protein structure and function.
Mechanism of Action
The mechanism of action of N-Allyloxycarbonyl-4-fluoro-D-phenylalanine depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides and later deprotected to reveal the free amino group. In medicinal chemistry, its fluorine substitution can influence the binding affinity and specificity of the resulting compounds for their molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-Allyloxycarbonyl-4-fluoro-DL-phenylalanine: This compound is similar but contains a racemic mixture of D- and L-phenylalanine.
N-Acetyl-4-fluoro-D-phenylalanine: This compound has an acetyl group instead of an allyloxycarbonyl group.
Uniqueness
N-Allyloxycarbonyl-4-fluoro-D-phenylalanine is unique due to its specific combination of an allyloxycarbonyl protecting group and a fluorine substitution on the phenyl ring. This combination provides distinct chemical properties that can be advantageous in certain synthetic and medicinal applications .
Properties
Molecular Formula |
C13H14FNO4 |
|---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
(2R)-3-(4-fluorophenyl)-2-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C13H14FNO4/c1-2-7-19-13(18)15-11(12(16)17)8-9-3-5-10(14)6-4-9/h2-6,11H,1,7-8H2,(H,15,18)(H,16,17)/t11-/m1/s1 |
InChI Key |
QMZPYLGAEZRBOM-LLVKDONJSA-N |
Isomeric SMILES |
C=CCOC(=O)N[C@H](CC1=CC=C(C=C1)F)C(=O)O |
Canonical SMILES |
C=CCOC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




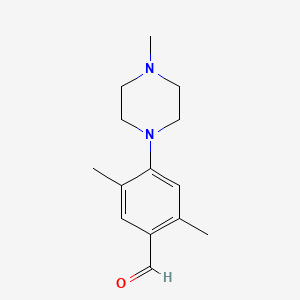
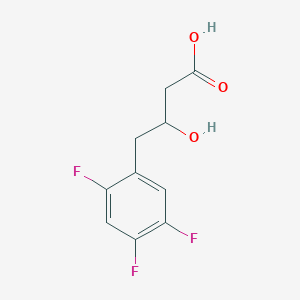
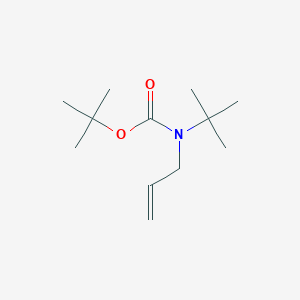
![N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13491645.png)
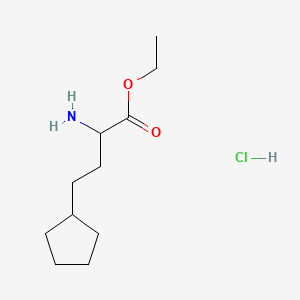
![N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride](/img/structure/B13491655.png)
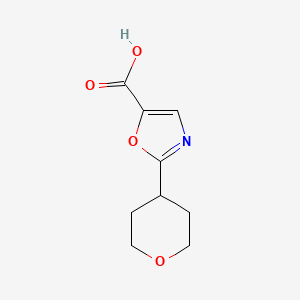
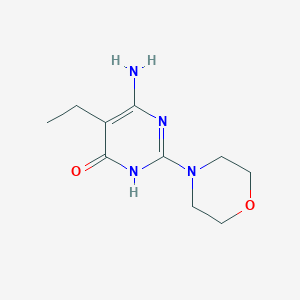

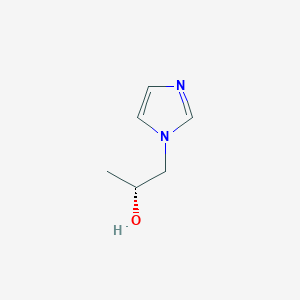
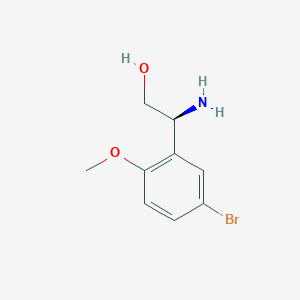
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B13491701.png)
